![molecular formula C10H18ClN B15311848 [2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride is a chemical compound with the molecular formula C10H18ClN and a molecular weight of 187.7096 . This compound is known for its unique structure, which includes a cyclopentane ring and an aminomethyl group attached to a but-3-yn-1-yl chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride typically involves the reaction of cyclopentane with an aminomethylbutynyl precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and automated processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the type of reaction and the reagents used.
科学的研究の応用
[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to [2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride include other aminomethyl-substituted cyclopentane derivatives and butynyl-substituted compounds. These compounds share structural similarities and may exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in scientific research and industry.
特性
分子式 |
C10H18ClN |
|---|---|
分子量 |
187.71 g/mol |
IUPAC名 |
2-(cyclopentylmethyl)but-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-2-9(8-11)7-10-5-3-4-6-10;/h1,9-10H,3-8,11H2;1H |
InChIキー |
QIDRUCKEMPOJQS-UHFFFAOYSA-N |
正規SMILES |
C#CC(CC1CCCC1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


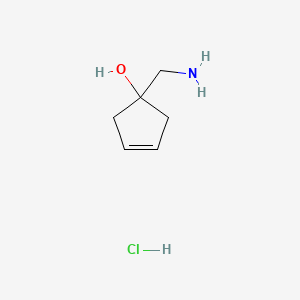



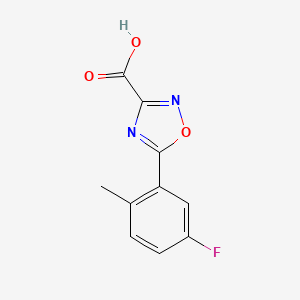
![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
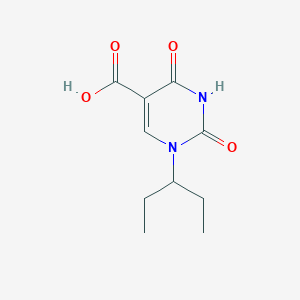
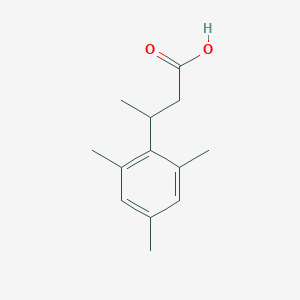

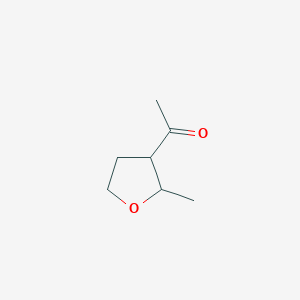

![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B15311852.png)

